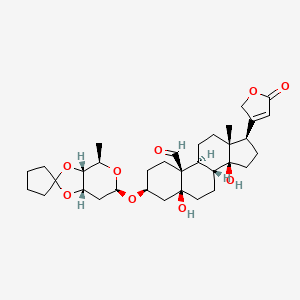
Cyclopentanohelveticosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanohelveticosid is a biologically active compound derived from the seed extract of Descurainia sophia. It has been studied for its potential therapeutic applications, particularly in the field of oncology due to its anticancer properties .
Vorbereitungsmethoden
The synthesis of Cyclopentanohelveticosid involves several steps, starting with the extraction of the seed extract of Descurainia sophia. The compound is then isolated and purified using various chromatographic techniques. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and therapeutic use .
Analyse Chemischer Reaktionen
Cyclopentanohelveticosid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: It has been shown to regulate gene expression in cancer cells, making it a valuable tool for studying cellular processes.
Wirkmechanismus
Cyclopentanohelveticosid exerts its effects by inducing apoptosis in cancer cells. It regulates the expression of genes involved in cell proliferation and apoptosis, such as Bax and Bcl-2. The compound also affects the mitochondrial membrane potential, leading to the activation of caspase-3 and caspase-9, which are key players in the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanohelveticosid is similar to other cardiac glycosides, such as lanatoside, digoxigenin, digoxin, digitoxigenin, and ouabain. These compounds share a common chemical structure and exhibit similar biological activities. this compound is unique in its specific gene regulatory effects and its potential therapeutic applications in oncology .
Eigenschaften
CAS-Nummer |
38561-79-4 |
|---|---|
Molekularformel |
C34H48O9 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(3aR,4R,6R,7aS)-4-methylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclopentane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C34H48O9/c1-20-29-26(42-33(43-29)9-3-4-10-33)16-28(40-20)41-22-5-12-31(19-35)24-6-11-30(2)23(21-15-27(36)39-18-21)8-14-34(30,38)25(24)7-13-32(31,37)17-22/h15,19-20,22-26,28-29,37-38H,3-14,16-18H2,1-2H3/t20-,22+,23-,24+,25-,26+,28+,29-,30-,31+,32+,34+/m1/s1 |
InChI-Schlüssel |
KZQGYUHMTZEZQB-YTLDEKDBSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3CC[C@@]4([C@H]5CC[C@@]6([C@H](CC[C@@]6([C@@H]5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8 |
Kanonische SMILES |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


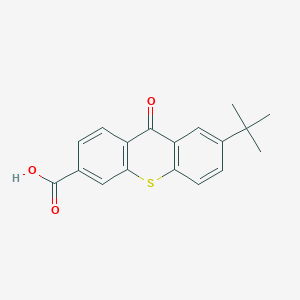
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
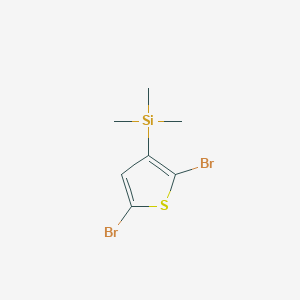
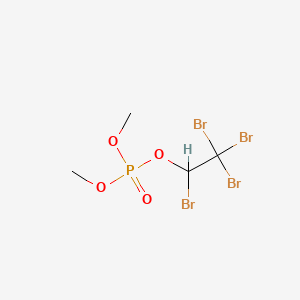
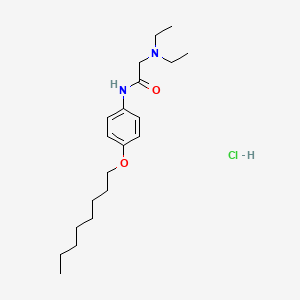

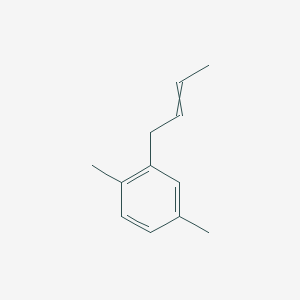
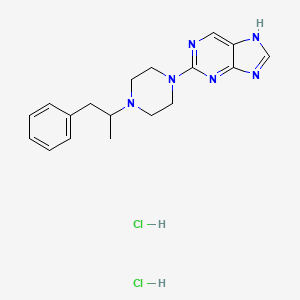
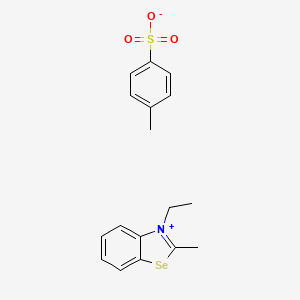
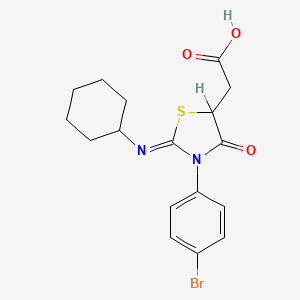
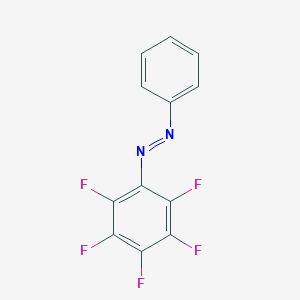
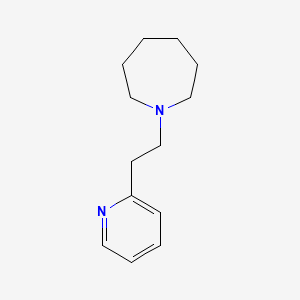
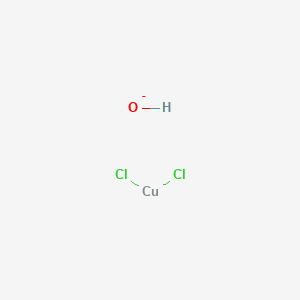
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
